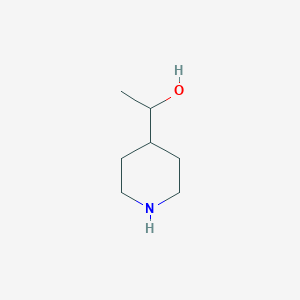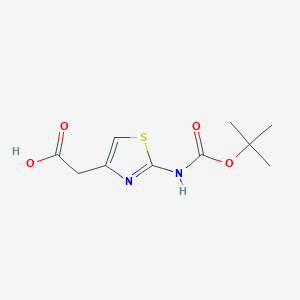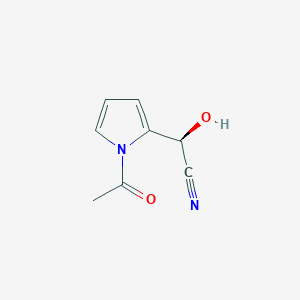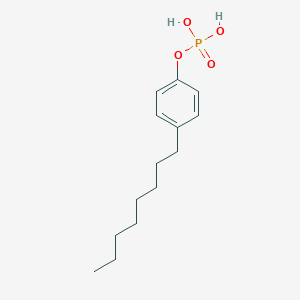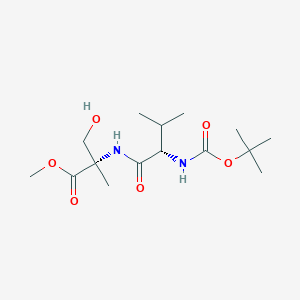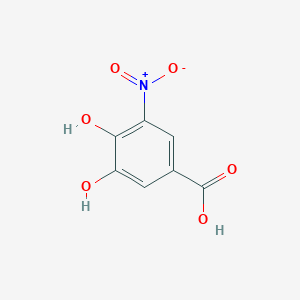
3,4-Dihydroxy-5-nitrobenzoic Acid
概述
描述
3,4-Dihydroxy-5-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO6. It is a derivative of benzoic acid and is characterized by the presence of two hydroxyl groups and one nitro group attached to the benzene ring. This compound is a useful synthetic intermediate in the synthesis of various pharmaceuticals, including Entacapone, a peripherally selective inhibitor of catechol-O-methyltransferase (COMT) used in the treatment of Parkinson’s disease .
作用机制
Target of Action
The primary target of 3,4-Dihydroxy-5-nitrobenzoic Acid is catechol-O-methyltransferase (COMT) . COMT is an enzyme that plays a crucial role in the metabolism of catecholamines, including the neurotransmitters dopamine, epinephrine, and norepinephrine. By inhibiting COMT, this compound can increase the levels of these neurotransmitters, which can have various effects on the body.
Biochemical Pathways
It is known that the compound can influence themetabolism of catecholamines . By inhibiting COMT, it can prevent the breakdown of these neurotransmitters, leading to increased levels in the body. This can have downstream effects on various physiological functions.
Pharmacokinetics
As a comt inhibitor, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the action of this compound is an increase in the levels of catecholamines in the body . This can lead to various effects, depending on the specific catecholamine involved. For example, increased dopamine levels can improve mood and cognition, while increased epinephrine and norepinephrine levels can stimulate the fight-or-flight response.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by temperature and pH . Additionally, the presence of other drugs or substances in the body can influence the compound’s action, as they may interact with the same targets or metabolic pathways .
生化分析
Biochemical Properties
3,4-Dihydroxy-5-nitrobenzoic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is particularly involved in the inhibition of catechol-O-methyltransferase (COMT), an enzyme that plays a crucial role in the metabolism of catecholamines .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role as a COMT inhibitor . By inhibiting COMT, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a COMT inhibitor, it prevents the methylation of catecholamines, thereby influencing neurotransmitter levels and neuronal signaling .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of catecholamines . It interacts with the enzyme COMT, which plays a key role in these pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydroxy-5-nitrobenzoic acid typically involves the nitration of 3,4-dihydroxybenzoic acid. One common method includes the reaction of 3,4-dihydroxybenzoic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions: 3,4-Dihydroxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 3,4-dihydroxy-5-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
科学研究应用
3,4-Dihydroxy-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Utilized in the synthesis of pharmaceuticals such as Entacapone, which is used in the treatment of Parkinson’s disease.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
3,4-Dihydroxybenzoic acid: Lacks the nitro group and has different chemical reactivity.
5-Nitrosalicylic acid: Contains a nitro group but differs in the position of hydroxyl groups.
3,5-Dinitrobenzoic acid: Contains two nitro groups and lacks hydroxyl groups.
Uniqueness: 3,4-Dihydroxy-5-nitrobenzoic acid is unique due to the specific arrangement of hydroxyl and nitro groups, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .
属性
IUPAC Name |
3,4-dihydroxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPSONAKHMNQPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560445 | |
| Record name | 3,4-Dihydroxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84211-30-3 | |
| Record name | 3,4-Dihydroxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
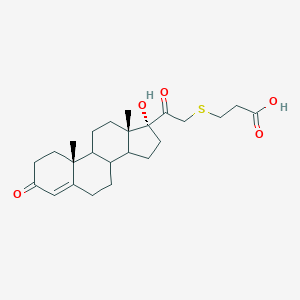
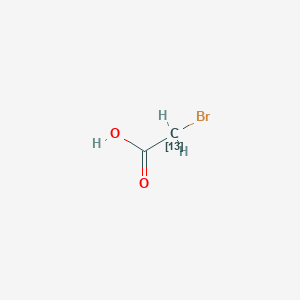
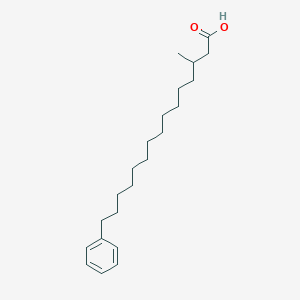

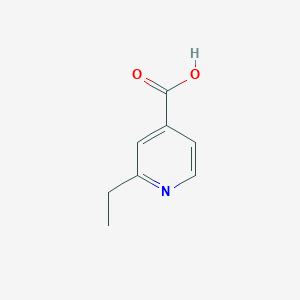
![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)
